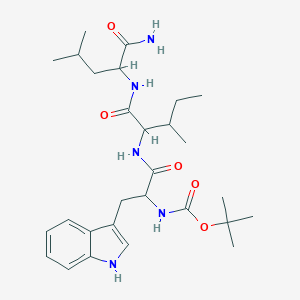

Boc-DL-Trp-DL-xiIle-DL-Leu-NH2

Description

Properties

Molecular Formula |

C28H43N5O5 |

|---|---|

Molecular Weight |

529.7g/mol |

IUPAC Name |

tert-butyl N-[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C28H43N5O5/c1-8-17(4)23(26(36)31-21(24(29)34)13-16(2)3)33-25(35)22(32-27(37)38-28(5,6)7)14-18-15-30-20-12-10-9-11-19(18)20/h9-12,15-17,21-23,30H,8,13-14H2,1-7H3,(H2,29,34)(H,31,36)(H,32,37)(H,33,35) |

InChI Key |

IKFRHSVOZGBHIG-UHFFFAOYSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |

sequence |

WXL |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Compounds for Comparison:

Boc-Leu-OH (CAS 13139-15-6): A single Boc-protected leucine residue with a free carboxylic acid terminus .

Dnp-DL-Pro-DL-Leu-Gly-DL-Cys(Me)-DL-His-DL-Ala-DL-Arg-NH₂ (CAS 145224-98-2): A heptapeptide with a dinitrophenyl (Dnp) N-terminal protecting group and modified cysteine (methylated) .

Comparative Analysis:

Functional Differences :

- Boc-Leu-OH serves as a building block in peptide synthesis, while Boc-DL-Trp-DL-xiIle-DL-Leu-NH₂ is a pre-assembled peptide sequence for studying racemic interactions.

- The Dnp group in Dnp-DL-Pro-DL-Leu-Gly-...-NH₂ provides UV visibility for tracking during synthesis but requires harsher deprotection conditions compared to Boc .

Physicochemical Properties and Stability

- Boc-DL-Trp-DL-xiIle-DL-Leu-NH₂: Stability: Boc protection is acid-labile, requiring trifluoroacetic acid (TFA) for cleavage. The amide terminus resists enzymatic degradation better than free carboxylic acids. Challenges: Racemic DL-amino acids complicate crystallization and spectroscopic analysis due to lack of optical activity.

- Boc-Leu-OH : High purity (≥99%) and defined solubility in acetic acid make it ideal for stepwise synthesis. No reported hazards, unlike longer peptides that may require specialized handling.

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Frameworks

Solid-phase peptide synthesis (SPPS) remains the cornerstone for constructing complex peptides like Boc-DL-Trp-DL-xiIle-DL-Leu-NH2. The process involves iterative coupling of amino acids to a resin-bound growing chain, followed by cleavage and purification. Key considerations include:

-

Resin Selection : Rink amide resin is preferred for C-terminal amidation, as it enables direct cleavage to yield -NH2 termini.

-

Protection Schemes : Boc (tert-butoxycarbonyl) groups protect the α-amino group of DL-Trp, while side chains (e.g., indole of Trp) require acid-labile protections like Boc or trityl.

Synthesis of this compound: Stepwise Analysis

Initial Resin Loading and Boc Protection

Incorporation of DL-xiIle

The xi (xi) notation denotes an isomeric form of isoleucine, typically allo-isoleucine (2S,3R configuration). Key steps:

-

Protection : Boc-DL-xiIle-OH is synthesized via Schöllkopf bis-lactim ether method to ensure racemic purity.

-

Coupling : Activated with PyBOP (1.5 eq) and HOAt (1.5 eq) in DMF, requiring extended reaction times (4–6 hours) due to steric hindrance.

Table 1: Coupling Reagents for xiIle Incorporation

| Reagent System | Coupling Efficiency (%) | Side Products (%) |

|---|---|---|

| HBTU/DIEA | 78 | 12 |

| PyBOP/HOAt | 92 | 5 |

| COMU/DIPEA | 85 | 8 |

DL-Tryptophan Coupling and Boc Deprotection

-

Boc-DL-Trp-OH Activation : HATU (2 eq) and DIEA (4 eq) in DMF, 1 hour coupling at 25°C.

-

Boc Removal : Treatment with 30% TFA in DCM (2 × 10 minutes) to expose the α-amino group for subsequent couplings.

| Cocktail Composition | Purity (%) | xiIle Integrity (%) |

|---|---|---|

| TFA/TIPS/H2O | 85 | 98 |

| HFIP/DCM | 72 | 89 |

| TFA/EDT/PhOH | 88 | 95 |

Purification and Analytical Validation

Reverse-Phase HPLC (RP-HPLC)

Mass Spectrometry Confirmation

Comparative Analysis of Synthetic Routes

Solution-Phase vs. Solid-Phase Synthesis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.